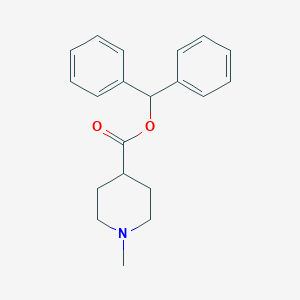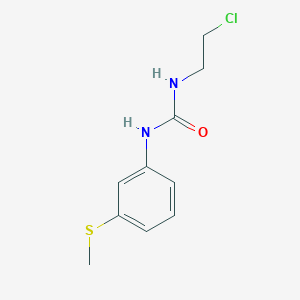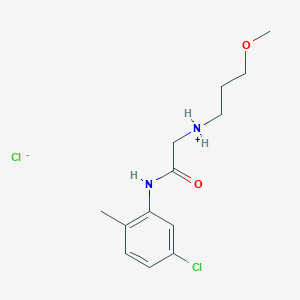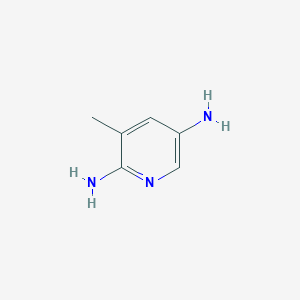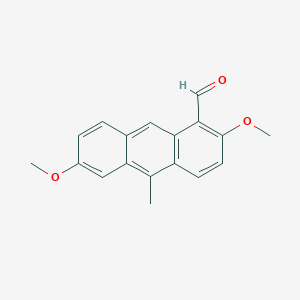
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde, also known as DMAC, is a chemical compound that belongs to the family of anthracenecarbaldehydes. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not fully understood. However, it is believed that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can induce oxidative stress in cancer cells, leading to DNA damage and cell death. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde in lab experiments offers several advantages and limitations. One advantage is that 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a highly potent and selective antitumor agent, making it a valuable tool for studying the mechanisms of cancer cell death and proliferation. However, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is also a highly reactive compound that requires careful handling and storage to ensure its stability and purity. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is not readily available commercially, making it difficult and expensive to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde. One direction is to investigate the potential use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a fluorescent probe for the detection of biomolecules in living cells and tissues. Another direction is to explore the use of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde as a building block for the synthesis of novel organic materials with unique properties and applications. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde and to optimize its synthesis and purification methods for use in scientific research.
Métodos De Síntesis
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde can be synthesized through a multistep process that involves the reaction of 2,6-dimethoxyaniline with 1-bromo-10-methylanthracene in the presence of a palladium catalyst. The resulting product is then oxidized using potassium permanganate to yield 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde with a high yield and purity. The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been shown to exhibit potent antitumor activity against several types of cancer cells, including breast, lung, and colon cancer. 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. Additionally, 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde has been used as a building block for the synthesis of novel organic materials, such as polymers and dendrimers.
Propiedades
Número CAS |
110038-62-5 |
|---|---|
Nombre del producto |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
2,6-dimethoxy-10-methylanthracene-1-carbaldehyde |
InChI |
InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3 |
Clave InChI |
NWEHWMKEOJZJGD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
SMILES canónico |
CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC |
Sinónimos |
2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
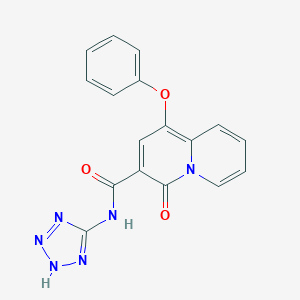
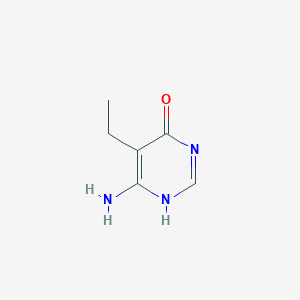
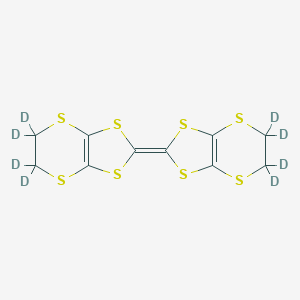
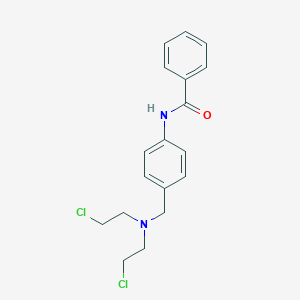
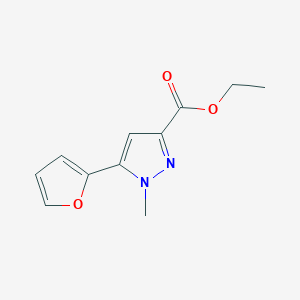
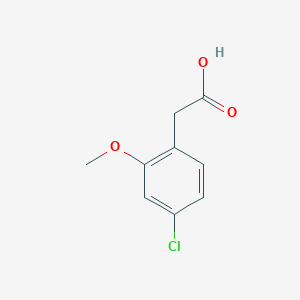
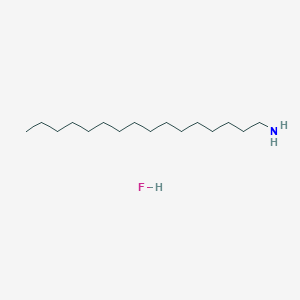

![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
